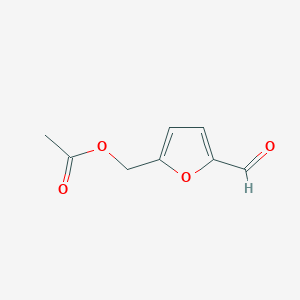

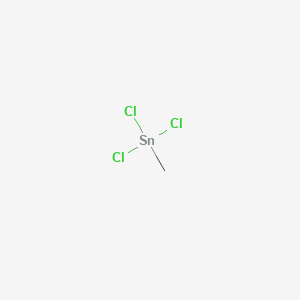

![molecular formula C11H10N4 B043385 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine CAS No. 76180-96-6](/img/structure/B43385.png)

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine

Overview

Description

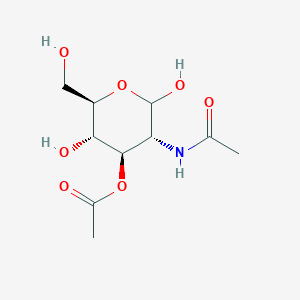

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is an imidazoquinoline that is 3H-imidazo[4,5-f]quinoline substituted by a methyl group at position 3 and an amino group at position 2 . It is a light tan crystalline solid or tan powder .

Molecular Structure Analysis

The molecular formula of 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is C11H10N4 . Its average mass is 198.22390 and its monoisotopic mass is 198.09055 .Chemical Reactions Analysis

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is sensitive to light and air . In humans, it is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .Physical And Chemical Properties Analysis

The compound is a light tan crystalline solid or tan powder . It is insoluble in water . Its density is approximately 1.2366 (rough estimate), and it has a boiling point of 325.54°C (rough estimate) .Scientific Research Applications

Carcinogenicity Research

N3-IQ is recognized for its mutagenic properties, particularly in the Ames test, which assesses the mutagenic potential of chemical compounds. It has been identified in cooked meats and tobacco smoke, where it forms during the cooking process at high temperatures . Research in this area focuses on understanding the mechanisms by which N3-IQ contributes to DNA adduct formation and its metabolic pathways involving cytochrome P450 enzymes, which are crucial for assessing the risk associated with exposure to this compound .

Pharmacology and Toxicology

In pharmacology, N3-IQ’s genotoxicity is a subject of study, especially its carcinogenic potential in humans, classified as Group 2A by the International Agency for Research on Cancer (IARC) . Toxicological studies involve examining the compound’s effects on liver enzymes and its role in inducing hepatic adenomas in animal models . These studies help in developing safety guidelines and regulatory policies for food safety.

Biochemistry Applications

N3-IQ’s biochemical interactions, particularly with DNA, are of significant interest. It is known to cause single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . This makes it a valuable compound for studying DNA repair mechanisms and the cellular response to DNA damage.

Food Science and Safety

In the context of food science, N3-IQ serves as a marker for the presence of potentially harmful compounds formed during the cooking process. Its levels are monitored in various foods to assess exposure risks. Research in this field aims to develop methods to reduce the formation of such compounds and find safer cooking practices .

Environmental Science

The environmental impact of N3-IQ, particularly its presence in water systems and soil due to industrial processes, is an area of ongoing research. Studies focus on its biodegradation, potential bioaccumulation, and effects on aquatic life .

Analytical Chemistry

N3-IQ is used as a standard in analytical chemistry for the development of detection and quantification methods. Its distinct spectral properties allow for its identification and measurement in complex biological samples, which is essential for both research and regulatory purposes .

Mechanism of Action

Target of Action

The primary target of N3-IQ is the cytochrome P450 isoform CYP1A2 . This enzyme plays a crucial role in the metabolism of N3-IQ and its interaction with DNA .

Mode of Action

N3-IQ is metabolized by the CYP1A2 enzyme . The metabolized N3-IQ is then conjugated by N-acetyltransferase or sulfotransferase to form a metabolite that can react with DNA . This reaction with DNA leads to the formation of DNA adducts .

Biochemical Pathways

The biochemical pathway involved in the action of N3-IQ is the metabolic activation pathway . This pathway involves the acetylation and hydroxylation of N3-IQ . The metabolites produced in this pathway can react with DNA, leading to the formation of DNA adducts .

Pharmacokinetics

The pharmacokinetics of N3-IQ involves its metabolism by the CYP1A2 enzyme and subsequent conjugation by N-acetyltransferase or sulfotransferase . These processes affect the bioavailability of N3-IQ and its ability to interact with DNA .

Result of Action

The interaction of the metabolites of N3-IQ with DNA leads to the formation of DNA adducts . This can result in the induction of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner . N3-IQ is also known to induce mutations, chromosomal aberrations, sister chromatid exchanges, and micronuclei .

Action Environment

The action of N3-IQ can be influenced by environmental factors such as the presence of high temperature-cooked meats and tobacco smoke . These factors can increase the exposure to N3-IQ, thereby influencing its action, efficacy, and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWATDYIYAUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77314-22-8 (hydrobromide) | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020745 | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3-methylimidazo(4,5-f)quinoline appears as light tan crystalline solid or tan powder. (NTP, 1992), Tan solid; [CAMEO] Light grey to tan powder; [MSDSonline], Solid | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Soluble in methanol, ethanol, and dimethyl sulfoxide. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The contribution of oxidative stress, different types of DNA damage and expression of DNA repair enzymes in colon and liver mutagenesis induced by 2-amino-3-methylimidazo [4,5-f]quinoline (IQ) was investigated in four groups of six Big Blue rats fed diets with 0, 20, 70, and 200 mg IQ/kg for 3 weeks. There were dose-response relationships of DNA adducts ((32)P-postlabeling) and DNA strand breaks (comet assay) in colon and liver tissues, with the highest levels of DNA adducts and strand breaks in the colon. There was dose-dependent induction of mutations in both the colon and the liver, and the same IQ dose produced two-fold more cII mutations in the liver compared with the colon. The IQ-induced mutation spectrum in the colon was not significantly different to that of control rats. The expression of ERCC1 and OGG1 was higher in the colon than liver, and was unaffected by the IQ diet. Investigations of oxidative stress biomarkers produced inconclusive results. ... /The/ results indicate that DNA adducts rather than oxidative stress are responsible for the initiation of IQ-induced carcinogenesis of the liver and colon. A lower frequency of mutations in the colon than in the liver could be related to higher expression of DNA repair enzymes in the former., In spontaneously formed and in /2-amino-3-methylimidazo[4,5-f]quinoline/ ( IQ)-induced small intestinal and colonic tumors from /C57BL/6J-Min/... mice, the main mechanism for tumor induction was loss of wild-type Apc allele, i.e. loss of heterozygosity (LOH)..., ... 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)... inhibits LPS-induced expression of iNOS /(inducible NO synthase)/ gene in RAW 264.7 cells. ...the most likely mechanism that can account for this biological effect involves the negative regulation of NF- B/Rel and p38 kinase pathway., ...Immunosuppression induced by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) might be associated with the down-regulation of PKC and subsequent blockade of the activation of NF- B and AP-1 in the IL-2 gene expression., For more Mechanism of Action (Complete) data for 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE (6 total), please visit the HSDB record page. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2-Amino-3-methylimidazo(4,5-f)quinoline | |

Color/Form |

Crystalline solid | |

CAS RN |

76180-96-6 | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76180-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30GL3D3T0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 572 °F (NTP, 1992), >300 °C, 300 °C | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

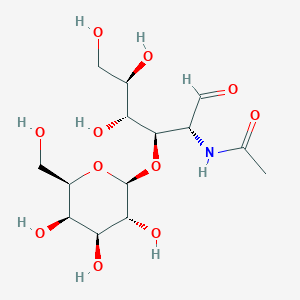

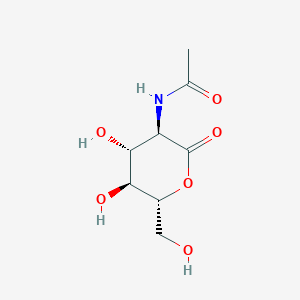

A: IQ requires metabolic activation to exert its mutagenic effects. It forms two primary DNA adducts: N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) as the major adduct and 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ) as the minor adduct [, ]. These adducts primarily target guanine bases in DNA. The dG-C8-IQ adduct, in particular, can adopt a base-displaced intercalated conformation, especially in specific DNA sequence contexts [, ]. This interaction distorts the DNA helix and can lead to mutations, potentially contributing to cancer development [].

ANone: - Molecular Formula: C11H11N5- Molecular Weight: 213.24 g/mol- Spectroscopic Data: Detailed spectral information can be found in publications characterizing this compound. Please refer to scientific databases like PubChem or ChemSpider for specific data.

A: IQ undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 []. This process involves N-hydroxylation, followed by further metabolism to form reactive species that can bind to DNA [].

A: Yes, the human gut microflora can metabolize IQ into its 7-hydroxy metabolite, 7-OHIQ [, , ]. Interestingly, this metabolite is a direct-acting mutagen, meaning it doesn't require further metabolic activation to exert its mutagenic effects [, ]. The rate of conversion to 7-OHIQ is influenced by diet, with factors like high fat and fiber content increasing conversion rates [, , ].

ANone: Yes, several dietary factors can modulate the effects of IQ:

- Fat: High-fat diets increase the conversion of IQ to 7-OHIQ by gut microflora, potentially enhancing its mutagenicity [, , ].

- Fiber: Dietary fiber can bind to IQ in the gut, potentially reducing its absorption and bioavailability [, ]. Different fiber types exhibit varying binding capacities [].

- Probiotics: Some Lactobacillus strains show promising results in vitro, potentially protecting against IQ-induced DNA damage [, ]. The mechanisms are not fully understood but may involve binding, modulation of gut microbiota, and antioxidant activity [, ].

A: In human lymphoblastoid cells, IQ predominantly induces single base deletions, particularly in guanine-rich sequences []. It can also cause base-pair substitutions, including GC-->TA transversions, GC-->CG transversions, AT-->TA transversions, and GC-->AT transitions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)